3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile
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Overview
Description
3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile is a complex organic compound with a unique bicyclic structure. This compound is part of the diazabicyclo family, which is known for its diverse biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Diazabicyclo compounds: These compounds have a similar core structure but differ in their substituents and specific biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.
Properties
Molecular Formula |
C11H11ClN4O |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
3-chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile |
InChI |
InChI=1S/C11H11ClN4O/c1-9(2)10(3)15-7(12)6(4-13)11(9,5-14)8(17)16-10/h15H,1-3H3,(H,16,17) |
InChI Key |
PQHLRHKHTSFOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(NC(=C(C1(C(=O)N2)C#N)C#N)Cl)C)C |
Origin of Product |
United States |
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